Ethyl 4-(hydroxyimino)-2-methyl-4,5-dihydro-1H-imidazole-1-carboxylate
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Description
Ethyl (hydroxyimino)cyanoacetate, also known as Oxyma, is a potential replacement for zobenzotriazole and benzotriazole derivatives used in peptide synthesis . It is a highly efficient greener alternative for the amide and peptide synthesis .
Synthesis Analysis
In one study, Benzidine was coupled with ethyl cyanoacetate, and malononitrile, to give azo‑hydrazo products which in turn were cyclized by using hydrazine and phenyl hydrazine .
Molecular Structure Analysis
The structure of a similar compound, ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate, is confirmed by FTIR, 1H and 13C NMR spectroscopy . Unambiguous evidence for the structure of the synthesized product is obtained from the single crystal X-ray analysis .
Chemical Reactions Analysis
In the synthesis process, Benzidine was coupled with ethyl cyanoacetate, and malononitrile, to give azo‑hydrazo products .
Physical and Chemical Properties Analysis
Ethyl (hydroxyimino)cyanoacetate is a solid with a melting point of 130-132 °C (lit.) . Its linear formula is NCC(=NOH)CO2C2H5 .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl (5Z)-5-hydroxyimino-2-methyl-4H-imidazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-3-13-7(11)10-4-6(9-12)8-5(10)2/h12H,3-4H2,1-2H3/b9-6- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSQBXUYSDRENI-TWGQIWQCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC(=NO)N=C1C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1C/C(=N/O)/N=C1C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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